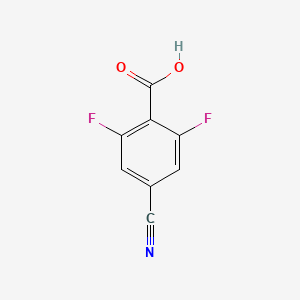
4-Cyano-2,6-difluorobenzoic acid
Cat. No. B574566
Key on ui cas rn:
181073-82-5
M. Wt: 183.114
InChI Key: QJDLXGDIYHMIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09056843B2
Procedure details


To a solution of 3,5-difluorobenzonitrile (3.48 g, 25 mmol, Fluorochem) in THF (35 ml) was added slowly butyl lithium (1.6M in hexanes) (15.63 ml, 25.00 mmol) at −75° C. The resulting solution was stirred for 1 hr at −70-75° C. Then this solution was poured on freshly crushed dry ice CO2 (44.0 g, 1000 mmol). The contents were stirred at room temperature until dry ice disappearance. The solvent was evaporated off under HV. Then residual organic layer was suspended in water and extracted with ethyl acetate (3×50 ml). The product containing aqueous layer was acidified with aqueous HCl solution and the product was re-extracted in the organic layer with Ethylacetate (4×50 ml). The combined organic layers were washed with brine, dried over MgSO4, filtered and evaporated to give a white crystalline solid (2.5731 g, 13.91 mmol, 55.6% yield)



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([F:10])[CH:9]=1)[C:5]#[N:6].C([Li])CCC.[C:16](=[O:18])=[O:17]>C1COCC1>[C:5]([C:4]1[CH:3]=[C:2]([F:1])[C:9]([C:16]([OH:18])=[O:17])=[C:8]([F:10])[CH:7]=1)#[N:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.48 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C#N)C=C(C1)F
|
|
Name
|
|
|
Quantity
|
15.63 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
dry ice CO2
|
|
Quantity
|
44 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 72.5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred for 1 hr at −70-75° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated off under HV
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The product containing aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was re-extracted in the organic layer with Ethylacetate (4×50 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC(=C(C(=O)O)C(=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 13.91 mmol | |
| AMOUNT: MASS | 2.5731 g | |
| YIELD: PERCENTYIELD | 55.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

